Activity and conformation of lysozyme in molecular solvents, protic ionic liquids (PILs) and salt–water systems†
Physical Chemistry Chemical Physics Pub Date: 2016-08-31 DOI: 10.1039/C6CP03334B
Abstract
Improving protein stabilisation is important for the further development of many applications in the pharmaceutical, specialty chemical, consumer product and agricultural sectors. However, protein stabilization is highly dependent on the solvent environment and, hence, it is very complex to tailor protein–solvent combinations for stable protein maintenance. Understanding solvent features that govern protein stabilization will enable selection or design of suitable media with favourable solution environments to retain protein native conformation. In this work the structural conformation and activity of lysozyme in 29 solvent systems were investigated to determine the role of various solvent features on the stability of the enzyme. The solvent systems consisted of 19 low molecular weight polar solvents and 4 protic ionic liquids (PILs), both at different water content levels, and 6 aqueous salt solutions. Small angle X-ray scattering, Fourier transform infrared spectroscopy and UV-vis spectroscopy were used to investigate the tertiary and secondary structure of lysozyme along with the corresponding activity in various solvation systems. At low non-aqueous solvent concentrations (high water content), the presence of solvents and salts generally maintained lysozyme in its native structure and enhanced its activity. Due to the presence of a net surface charge on lysozyme, electrostatic interactions in PIL–water systems and salt solutions enhanced lysozyme activity more than the specific hydrogen-bond interactions present in non-ionic molecular solvents. At higher solvent concentrations (lower water content), solvents with a propensity to exhibit the solvophobic effect, analogous to the hydrophobic effect in water, retained lysozyme native conformation and activity. This solvophobic effect was observed particularly for solvents which contained hydroxyl moieties. Preferential solvophobic effects along with bulky chemical structures were postulated to result in less competition with water at the specific hydration layer around the protein, thus reducing protein–solvent interactions and retaining lysozyme's native conformation. The structure–property links established in this study are considered to be applicable to other proteins.
Recommended Literature
- [1] Untargeted metabolic profiling reveals potential biomarkers in myocardial infarction and its application†
- [2] Junction-free copper wires with submicron linewidth for large-area high-performance transparent electrodes†
- [3] Contents list
- [4] Isolation and characterization of a bacterial strain Hydrogenophaga sp. PYR1 for anaerobic pyrene and benzo[a]pyrene biodegradation†
- [5] Residues of nortestosterone esters at injection sites.Part 2.‡ Behavioural effects†
- [6] A stereoselective and novel approach to the synthesis of 1,3-diols: simple control of diastereoselectivity
- [7] Dimeric binding of plant alkaloid ellipticine to human serum proteins†
- [8] A straightforward access to guaiazulene derivatives using palladium-catalysed sp2 or sp3 C–H bond functionalisation†
- [9] Secondary nucleation-mediated effects of stirrer speed and growth rate on induction time for unseeded solution
- [10] Preparation of UV-curable functionalized phosphazene-containing nanotube/polyurethane acrylate nanocomposite coatings with enhanced thermal and mechanical properties†